![molecular formula C9H21NS2Sn B14253907 N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 401592-87-8](/img/structure/B14253907.png)
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is a complex organotin compound It is characterized by the presence of a trimethylstannyl group attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves multiple steps. One common method includes the reaction of N-methylbutan-1-amine with trimethylstannyl chloride in the presence of a base to form the trimethylstannyl derivative. This intermediate is then reacted with carbon disulfide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be employed in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of stable complexes with metal ions, while the sulfanylcarbonothioyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-butylamine: A simpler amine with similar structural features but lacking the organotin and sulfur components.
Trimethylstannyl derivatives: Compounds with the trimethylstannyl group but different functional groups attached.
Sulfur-containing amines: Compounds with sulfur atoms in their structure, such as thiols or thioethers.
Uniqueness
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to the combination of the trimethylstannyl group and the sulfanylcarbonothioyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
401592-87-8 |
|---|---|
Fórmula molecular |
C9H21NS2Sn |
Peso molecular |
326.1 g/mol |
Nombre IUPAC |
trimethylstannyl N-butyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3CH3.Sn/c1-3-4-5-7(2)6(8)9;;;;/h3-5H2,1-2H3,(H,8,9);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
JAYVTWORPUZYED-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(C)C(=S)S[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


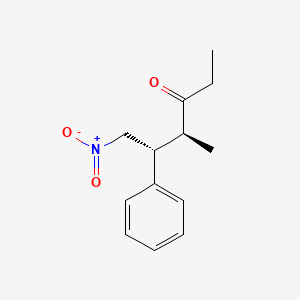
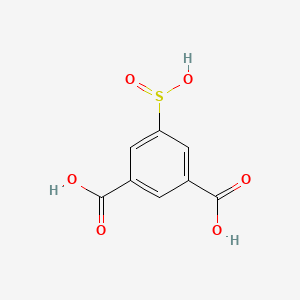
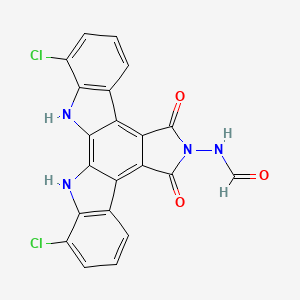
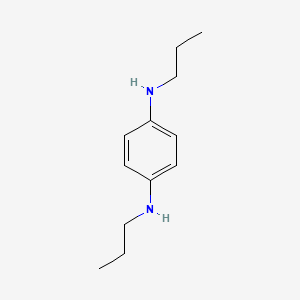
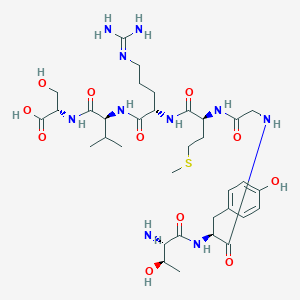
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
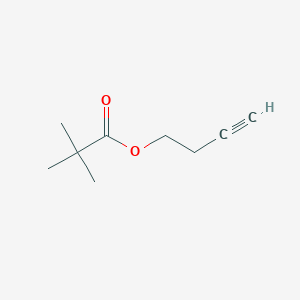
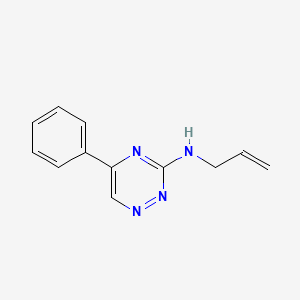
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
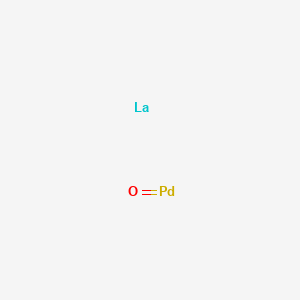
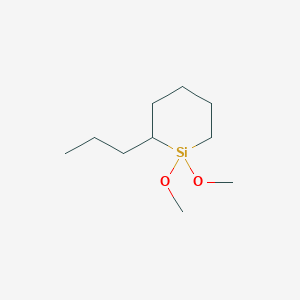
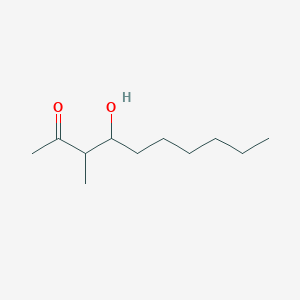
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
